molecular formula C20H21NO4 B033228 (R)-Canadine CAS No. 2086-96-6

(R)-Canadine

Cat. No. B033228
CAS RN: 2086-96-6
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-MRXNPFEDSA-N
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Description

This section would typically include the compound’s chemical formula, its structure, and its classification (e.g., alkaloid, steroid, etc.). It might also include information about where it is commonly found or synthesized.



Synthesis Analysis

This part would detail how the compound is synthesized in the lab. It would include the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

Here, the focus would be on the compound’s molecular structure. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This section would describe how the compound reacts with other substances. It would include the conditions required for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and its chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Enantiomeric Purity Determination

  • HPLC Methods for Canadine : A study developed two methods for determining the enantiomeric purity of canadine using High-Performance Liquid Chromatography (HPLC). One method involves physical separation of enantiomers with a chiral column, and the other uses a reverse-phase column with polarimetric detection. These methods are crucial for analyzing canadine enantiomers in pharmaceutical and medicinal research (Sánchez et al., 2014).

Pharmacological and Medicinal Importance

  • Pharmacological Activities of Canadine : Canadine has been identified for its acetylcholinesterase inhibitory activity, anti-cancer, anti-microbial, anti-allergic activity, and anti-oxidant properties. This emphasizes its potential in treating various human health complications (Patel, 2021).

Myoblast Differentiation and Muscle Atrophy Protection

  • Canadine in Muscle Atrophy Prevention : Research has shown that canadine from Corydalis turtschaninovii stimulates myoblast differentiation and inhibits muscle protein degradation. This suggests its potential as a protective agent against muscle atrophy, particularly in conditions like cachexia and sarcopenia (Lee et al., 2017).

Analytical and Structural Studies

  • Structural and Spectroscopic Analysis of Canadine : A combined experimental and quantum chemical study of canadine has been conducted. This included infrared, Raman, UV-Vis, and theoretical studies, providing vital information for quality control of medicines and understanding drug-receptor interactions (Joshi et al., 2018).

Biosynthesis in Plants

  • Transcriptomic Analysis in Papaver Somniferum : In silico transcriptomic analysis between normal and high canadine cultivars of Papaver somniferum showed differential expression of key enzymes in canadine biosynthesis. This research aids in understanding and potentially increasing the production of canadine in plants (Batchu, 2020).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include safety precautions for handling and storing the compound.


Future Directions

Finally, this part would discuss potential areas for future research. This could include new synthetic routes, potential applications, or unanswered questions about the compound’s properties or mechanism of action.


I hope this helps! If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask.


properties

IUPAC Name

(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313477
Record name (+)-Tetrahydroberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Canadine

CAS RN

2086-96-6
Record name (+)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tetrahydroberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANADINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB5J6D245F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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